

Preliminary Pharmacological Profile of Pseudojervine: A Technical Guide

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Compound of Interest		
Compound Name:	Pseudojervine	
Cat. No.:	B1679820	Get Quote

Disclaimer: This document provides a summary of the preliminary pharmacological profile of jerveratrum-type steroidal alkaloids, with a focus on **Pseudojervine**. However, a significant portion of the available quantitative data and detailed experimental protocols pertains to the closely related compound, jervine. Due to their structural similarities, **Pseudojervine** is anticipated to exhibit a comparable pharmacological profile, but this should be confirmed by direct experimental evidence.

Introduction

Pseudojervine is a naturally occurring jerveratrum-type steroidal alkaloid found in plants of the Veratrum genus.[1] Like other members of this class, including jervine and cyclopamine, **Pseudojervine** has garnered interest for its potential therapeutic applications, primarily as an antifungal and anticancer agent. Its biological activities are attributed to its interaction with specific cellular pathways, leading to the disruption of essential processes in pathogenic fungi and cancer cells.

Pharmacological Activities

The primary pharmacological activities of **Pseudojervine** and related compounds are their antifungal and anticancer effects. These activities stem from the inhibition of distinct signaling pathways crucial for the survival and proliferation of the target organisms and cells.

Antifungal Activity



Pseudojervine and its analogs exhibit potent antifungal activity against a range of fungal species. This activity is primarily due to the inhibition of β -1,6-glucan biosynthesis, a critical component of the fungal cell wall.

Fungal Species	IC50 (μg/mL)	Reference Compound
Saccharomyces cerevisiae	9.7	-
S. cerevisiae (TS mutants in β-1,6-glucan biosynthesis)	0.1 - 1.0	-
Candida parapsilosis	-	More effective than echinobase (EB)
Candida krusei	-	More effective than fluconazole (FLC)

TS: Temperature-sensitive

A study has shown a significant correlation between the chemical-genetic profiles of jervine and **pseudojervine**s NP329 and NP293, suggesting a similar mode of action.[2]

Anticancer Activity

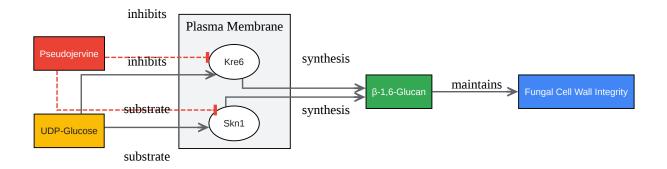
The anticancer properties of jerveratrum-type alkaloids are linked to their ability to inhibit the Hedgehog (Hh) signaling pathway.[3] This pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development and progression of various cancers.

Specific IC50 values for **Pseudojervine**'s inhibition of the Hedgehog pathway are not readily available in the reviewed literature. However, the mechanism is expected to be similar to that of jervine and cyclopamine, which are known inhibitors of the Smoothened (SMO) receptor in the Hh pathway.

Mechanism of Action Inhibition of Fungal β-1,6-Glucan Biosynthesis



The primary antifungal mechanism of jervine, and presumably **Pseudojervine**, is the inhibition of β -1,6-glucan biosynthesis. This is achieved by targeting two key enzymes in the pathway: Kre6 and its paralog Skn1.[2][4] Inhibition of these enzymes disrupts the integrity of the fungal cell wall, leading to growth inhibition and cell death.



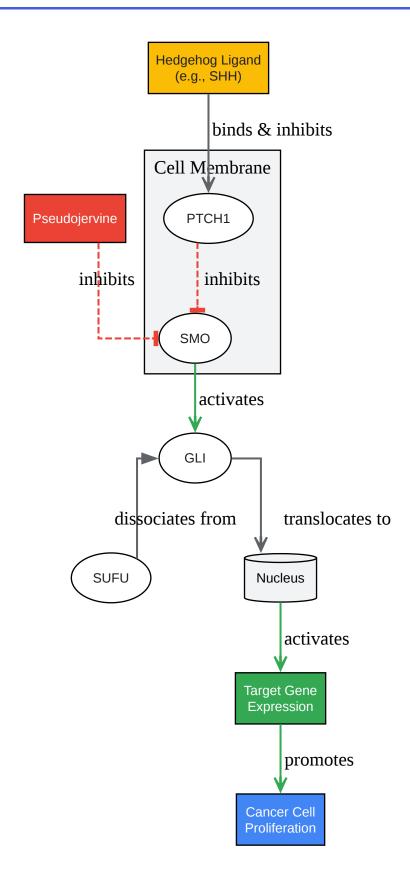
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Caption: Inhibition of β -1,6-Glucan Biosynthesis by **Pseudojervine**.

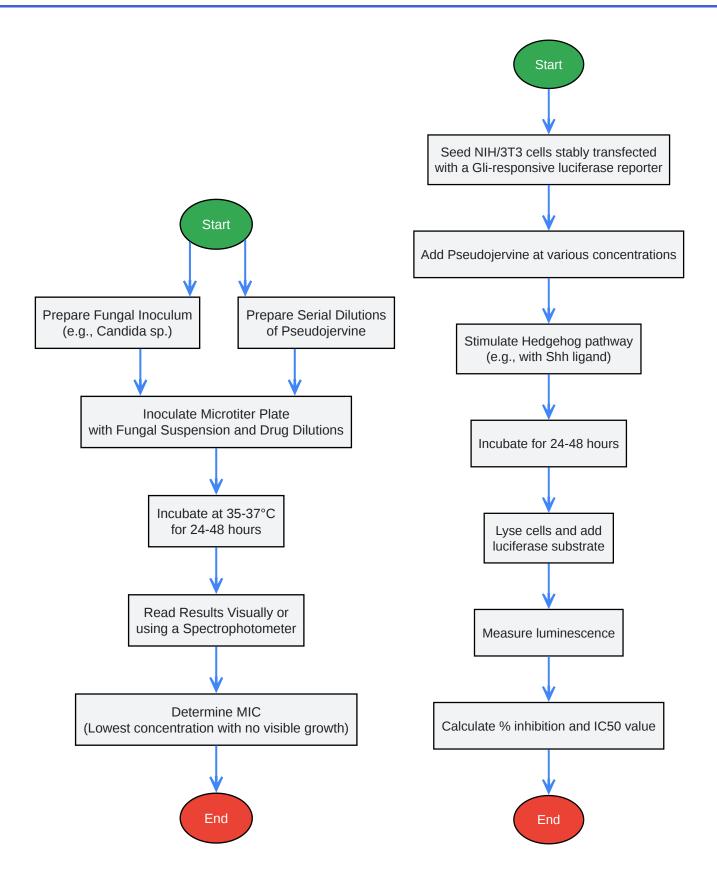
Inhibition of the Hedgehog Signaling Pathway

In cancer cells with aberrant Hedgehog signaling, **Pseudojervine** is expected to act as an antagonist of the Smoothened (SMO) receptor. By binding to SMO, it prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation.

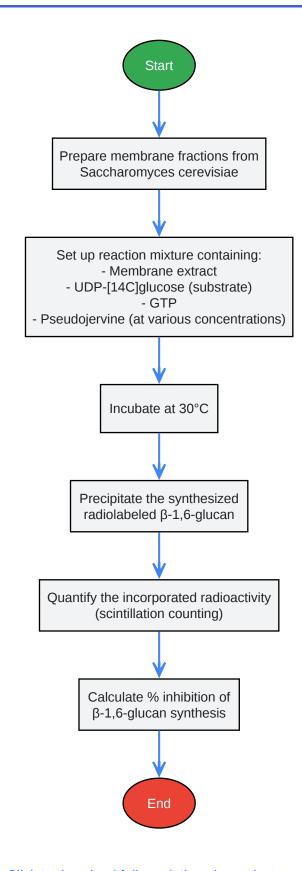












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